2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIMJXXDZJNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : Pyrazole derivatives (target compound, ) exhibit greater metabolic stability compared to imidazole (e.g., Astemizole analogs ) due to reduced susceptibility to oxidative degradation.
In contrast, the CF3 group in increases lipophilicity, favoring blood-brain barrier penetration. Steric Modifiers: The ethyl and methoxy groups in introduce steric hindrance, which may reduce off-target interactions but limit bioavailability.
Side Chain Flexibility : Ethanamine side chains (target compound, ) offer conformational flexibility for receptor binding, whereas rigid methanamine chains () may restrict binding modes.
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for the target compound, but trends can be inferred from analogs:
- LogP : The target compound’s Cl and CH3 substituents likely yield a LogP ~1.5–2.0, lower than (CF3 group: LogP ~2.5–3.0) but higher than (OCH3: LogP ~1.0–1.5).
- Solubility : The ethanamine side chain improves aqueous solubility compared to methanamine analogs.
- Metabolic Stability : Chlorine substitution at position 4 may reduce CYP450-mediated oxidation compared to unsubstituted pyrazoles.
Biological Activity
Overview
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation.
The compound is synthesized through the cyclization of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine, typically in the presence of a base like sodium hydroxide and ethanol as a solvent. The synthesis can be optimized using continuous flow reactors for higher yields and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors:
- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. Notably, it has shown potential in inhibiting cholinesterase, which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound has been investigated for its role as a modulator of androgen receptors, demonstrating significant antagonistic activity in prostate cancer cell lines .
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Anticancer Activity
Studies have highlighted the compound's efficacy against various cancer cell lines. For example:
- Cervical Cancer : It exhibited significant growth inhibition in HeLa cells, with a mean growth percentage reduction of approximately 38.44% .
- Liver Cancer : Similar inhibitory effects were observed in HepG2 cells, indicating potential for further development as an anticancer agent.
Neuroprotective Effects
The compound has also been associated with neuroprotective properties, influencing signaling pathways involved in neuroprotection and anti-inflammatory responses. This suggests its potential use in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of this compound:
- In Vivo Studies : In SCID mice models bearing xenograft tumors, administration of the compound led to robust apoptosis induction, evidenced by cleavage of PARP and caspase-3 markers at various time points post-treatment .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrazole ring can significantly alter biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .
Comparative Analysis with Similar Compounds
A comparison with similar pyrazole derivatives reveals unique aspects of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-chloro-3-methyl-1H-pyrazole | Precursor | Used in synthesis |
| 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | Lacks methyl group | Reduced potency |
| 2-(5-methyl-1H-pyrazol-1-yl)ethanamine | Lacks chlorine atom | Different activity profile |
This table illustrates how the presence of both chlorine and methyl substituents contributes to the unique chemical reactivity and biological activity of this compound.
Q & A
Q. How does the compound’s conformational flexibility impact its crystallization behavior?
- Methodological Answer: Flexible ethanamine chains often lead to polymorphic forms. Screen crystallization conditions (solvent, temperature) to isolate stable polymorphs. SCXRD data reveal torsion angles; compare with computational crystal structure prediction (CSP) tools like Mercury. Thermodynamic stability is assessed via DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
